molecular formula C20H19FN4O3S B3128564 ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 338962-50-8

ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B3128564
CAS No.: 338962-50-8
M. Wt: 414.5 g/mol
InChI Key: ULXHZJVSAGTCSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base, resulting in a high yield of the desired product .


Molecular Structure Analysis

The molecular structure of This compound consists of a 1,2,4-triazole ring system with a fluorobenzoyl group and an ethyl sulfanyl group attached. The 1,2,4-triazole ring plays a crucial role in its biological activity .


Chemical Reactions Analysis

The compound can undergo various reactions, including condensation reactions with diamines via C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines. These derivatives may have potential applications as antimalarial treatments .

Scientific Research Applications

Antioxidant Capacity Assessment

Research on the ABTS/PP decolorization assay highlights methodologies for assessing antioxidant capacity, which could be relevant for evaluating the antioxidant potential of ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate if it possesses antioxidant properties. This assay measures the ability of antioxidants to quench the ABTS radical cation, a common method for evaluating the antioxidant capacity of various compounds (Ilyasov et al., 2020).

Environmental Contaminant Analysis

The study on parabens in aquatic environments reviews the fate and behavior of these compounds, which are structurally distinct but similarly used in consumer products, potentially informing environmental impact studies of related compounds. Understanding the environmental persistence, biodegradability, and potential endocrine-disrupting effects of this compound might follow similar investigative frameworks (Haman et al., 2015).

Synthesis and Evaluation of Isoxazolone Derivatives

Research on the synthesis and antioxidant evaluation of isoxazolone derivatives provides insight into the synthesis of heterocyclic compounds, which could be relevant for synthesizing or modifying this compound. Such methodologies could inform the development of new compounds with potential biological activities (Laroum et al., 2019).

Advanced Oxidation Processes for Compound Degradation

The review on acetaminophen degradation by advanced oxidation processes (AOPs) discusses methodologies that could be applied to the degradation or transformation of this compound, especially if environmental remediation or metabolic studies are of interest. This research outlines the generation of by-products, their biotoxicity, and degradation pathways, which could inform safety and environmental studies of related compounds (Qutob et al., 2022).

Properties

IUPAC Name

ethyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)16-6-4-3-5-7-16)12-22-19(27)14-8-10-15(21)11-9-14/h3-11H,2,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHZJVSAGTCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Reactant of Route 2
ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Reactant of Route 4
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ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Reactant of Route 6
ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

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